1-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine
説明
1-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as TAK-659 and belongs to the class of piperazine derivatives. TAK-659 has been extensively studied for its anti-inflammatory and anti-tumor properties.
作用機序
TAK-659 exerts its therapeutic effects by selectively inhibiting the activity of BTK. BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK activity leads to the suppression of B cell activation, proliferation, and differentiation, ultimately resulting in the suppression of the immune response. This mechanism of action makes TAK-659 a potential treatment option for various autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been found to inhibit the phosphorylation of BTK and downstream signaling molecules, leading to the suppression of B cell activation and proliferation. TAK-659 has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a crucial role in the development of inflammatory diseases.
実験室実験の利点と制限
TAK-659 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for BTK, which reduces the risk of off-target effects. TAK-659 is also highly potent, with a low IC50 value. However, one of the limitations of TAK-659 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on TAK-659. One area of research could focus on the development of more potent and selective BTK inhibitors. Another area of research could explore the potential use of TAK-659 in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of TAK-659 to optimize its therapeutic efficacy.
In conclusion, TAK-659 is a promising chemical compound with potential therapeutic applications for the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK activity makes it a potential treatment option with fewer side effects than traditional chemotherapy and immunosuppressive drugs. With further research, TAK-659 could become a valuable addition to the arsenal of drugs used in the treatment of these diseases.
科学的研究の応用
TAK-659 has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of cancer and autoimmune diseases. TAK-659 has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-2-31-22-10-12-23(13-11-22)32(29,30)27-14-6-7-20(19-27)24(28)26-17-15-25(16-18-26)21-8-4-3-5-9-21/h3-5,8-13,20H,2,6-7,14-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWICQIQHOIRBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。